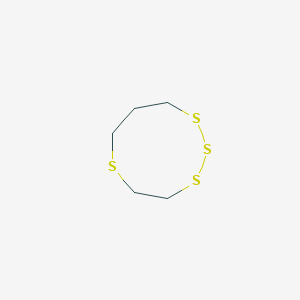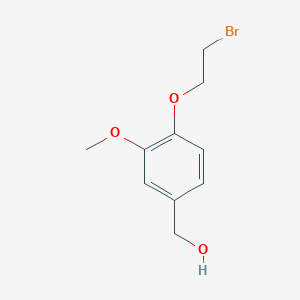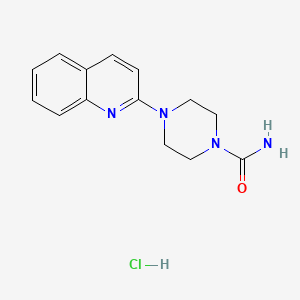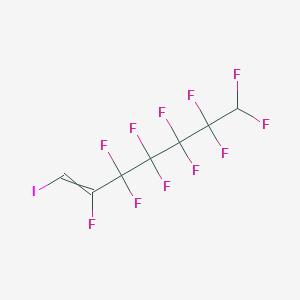![molecular formula C19H15ClN2O4 B14329588 N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide CAS No. 105797-95-3](/img/structure/B14329588.png)
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the nitrated compound with naphthalen-2-ol under basic conditions to form the naphthoxy derivative.
Amidation: The final step involves the formation of the amide bond through the reaction of the naphthoxy derivative with propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chloro-3-nitrophenyl)-3-[(phenyl)oxy]propanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-1-yl)oxy]propanamide: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can lead to distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
105797-95-3 |
|---|---|
Fórmula molecular |
C19H15ClN2O4 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-3-naphthalen-2-yloxypropanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-17-8-6-15(12-18(17)22(24)25)21-19(23)9-10-26-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23) |
Clave InChI |
ZFNLBVDTGQLWRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)



![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
